PDE9A Inhibition: N2,N5-Dimethyl Core Drives Low-Nanomolar Potency
Within the N-substituted pyrazolo[3,4-d]pyrimidine ketone series claimed in US9617269, the 2,5-dimethyl-substituted derivatives achieve the highest PDE9A potency. Compound WYQ-46, retaining the 2,5-dimethyl core with an additional N1-cyclopentyl and C6-(1-(4-chlorophenyl)ethyl)amino substitution, inhibits PDE9A with an IC₅₀ of 6 nM [1]. A related 2,5-dimethyl congener (WYQ-54, bearing N1-cyclohexyl and C6-(2-methoxybenzyl)amino groups) shows IC₅₀ of 39 nM [2]. By contrast, analogs in the same patent series with different N-alkyl substitution on the pyrazolo core (e.g., WYQ-4 with N1-cyclopentyl but altered C6 substitution) exhibit substantially attenuated PDE9A activity with IC₅₀ of 121 nM [3].
| Evidence Dimension | PDE9A enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | WYQ-46: IC₅₀ = 6 nM; WYQ-54: IC₅₀ = 39 nM (both retain 2,5-dimethyl pyrazolo[3,4-d]pyrimidin-4-one core) |
| Comparator Or Baseline | WYQ-4: IC₅₀ = 121 nM (same scaffold, different N-substitution pattern); PF-04449613: IC₅₀ = 24 nM (structurally distinct pyrazolopyrimidine PDE9 inhibitor) |
| Quantified Difference | WYQ-46 is ~20-fold more potent than WYQ-4 within the same patent series and ~4-fold more potent than the benchmark PDE9 inhibitor PF-04449613 |
| Conditions | Recombinant human PDE9A enzyme inhibition assay using [³H]cGMP substrate; all tested in the same assay system as described in US9617269 |
Why This Matters
Procurement of the 2,5-dimethyl core scaffold enables direct access to the most potent PDE9 inhibitor chemotype in this patent family, with a 20-fold potency advantage over alternative N-substitution patterns.
- [1] BindingDB entry BDBM317095 (US9617269, Compound WYQ-46): PDE9A IC₅₀ = 6 nM. View Source
- [2] BindingDB entry BDBM317103 (US9617269, Compound WYQ-54): PDE9A IC₅₀ = 39 nM. View Source
- [3] BindingDB entry BDBM317053 (US9617269, Compound WYQ-4): PDE9A IC₅₀ = 121 nM. View Source
